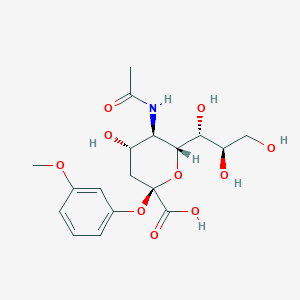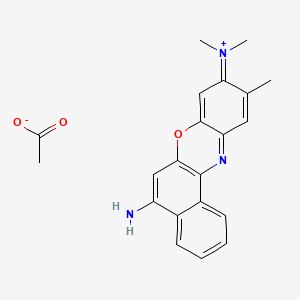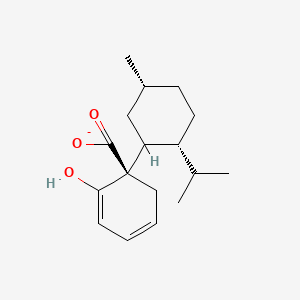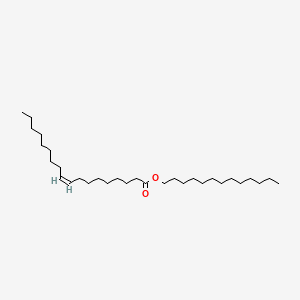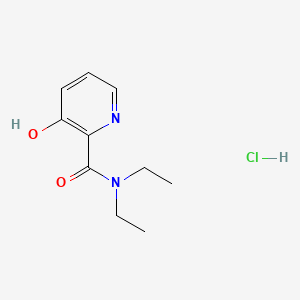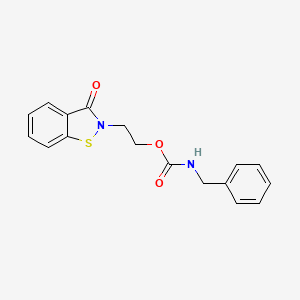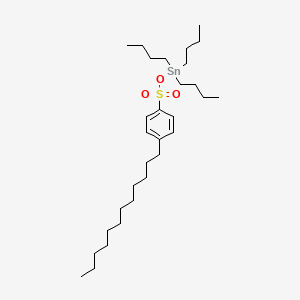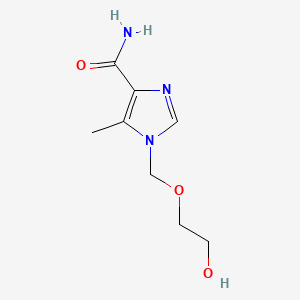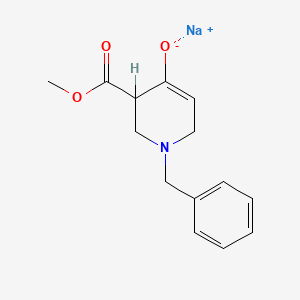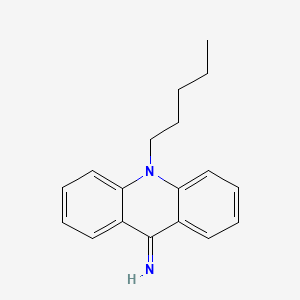
9(10H)-Acridinimine, 10-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(10H)-アクリジンイミン, 10-ペンチル- は、10位窒素原子にペンチル基が結合した複素環式芳香族化合物です。この化合物はアクリジンファミリーに属し、医薬品化学、有機合成、材料科学など、さまざまな分野で多様な用途が知られています。
製法
合成経路と反応条件
9(10H)-アクリジンイミン, 10-ペンチル- の合成は、一般的にアクリジンとペンチルアミンを特定の条件下で反応させることで行われます。一般的な方法の1つは、オキシ塩化リン (POCl3) やポリリン酸 (PPA) などの脱水剤の存在下で、アクリジンとペンチルアミンを直接縮合させることです。反応は通常、イミン結合の形成を促進するために高温で行われます。
工業生産方法
9(10H)-アクリジンイミン, 10-ペンチル- の工業生産には、高収率と高純度を確保するために連続フロープロセスが用いられる場合があります。触媒の使用と最適化された反応条件は、合成の効率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、目的の仕様を満たす最終生成物が得られます。
化学反応解析
反応の種類
9(10H)-アクリジンイミン, 10-ペンチル- は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、対応するN-酸化物に酸化することができます。
還元: イミン基の還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: ペンチル基は、求核置換反応によって他のアルキル基またはアリール基に置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸; 通常、室温でジクロロメタンなどの有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 反応は通常、エタノールやテトラヒドロフランなどの溶媒中で、不活性雰囲気下で行われます。
置換: ハロアルカンまたはハロアレーン; 反応は、ジメチルホルムアミドなどの溶媒中で、炭酸カリウムなどの塩基の存在下で行われます。
生成される主な生成物
酸化: N-酸化物の生成。
還元: 2級アミンの生成。
置換: 異なるアルキル基またはアリール基を持つ置換アクリジンイミンの生成。
科学研究への応用
9(10H)-アクリジンイミン, 10-ペンチル- は、いくつかの科学研究に用いられています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 芳香族構造とDNAにインターカレーションする能力により、蛍光プローブとしての可能性が調査されています。
医学: 特にDNA複製に不可欠なトポイソメラーゼ酵素の阻害における抗がん特性が研究されています。
産業: 発色団特性により、染料や顔料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinimine, 10-pentyl- typically involves the reaction of acridine with pentylamine under specific conditions. One common method is the direct condensation of acridine with pentylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of 9(10H)-Acridinimine, 10-pentyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
9(10H)-Acridinimine, 10-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides or aryl halides; reactions are conducted in the presence of a base such as potassium carbonate in solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acridinimines with different alkyl or aryl groups.
科学的研究の応用
9(10H)-Acridinimine, 10-pentyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and ability to intercalate with DNA.
Medicine: Studied for its anticancer properties, particularly in the inhibition of topoisomerase enzymes which are crucial for DNA replication.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
9(10H)-アクリジンイミン, 10-ペンチル- の作用機序は、DNAなどの生体高分子との相互作用に基づいています。この化合物は、DNA塩基対間にインターカレーションすることができ、DNAの正常な機能を阻害し、トポイソメラーゼなどの酵素の活性を阻害します。これにより、DNAの複製と転写が阻害され、これは特に抗がん療法に役立ちます。
類似化合物との比較
類似化合物
アクリジン: ペンチル基を持たない親化合物。
9(10H)-アクリジンイミン, 10-メチル-: ペンチル基ではなくメチル基を持つ類似の化合物。
9(10H)-アクリジンイミン, 10-エチル-: ペンチル基ではなくエチル基を持つ類似の化合物。
独自性
9(10H)-アクリジンイミン, 10-ペンチル- は、ペンチル基の存在により、短いアルキル鎖を持つ類似体と比較して、溶解性、反応性、生物活性に影響を与える可能性があります。長いアルキル鎖は、化合物の親油性を高め、脂質膜との相互作用能力を向上させ、バイオアベイラビリティを高める可能性があります。
特性
CAS番号 |
111782-83-3 |
|---|---|
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC名 |
10-pentylacridin-9-imine |
InChI |
InChI=1S/C18H20N2/c1-2-3-8-13-20-16-11-6-4-9-14(16)18(19)15-10-5-7-12-17(15)20/h4-7,9-12,19H,2-3,8,13H2,1H3 |
InChIキー |
QMHRHATWYGUWPR-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



